2-(Aminocarbonyl)iodobenzoic acid

CAS No.: 71672-74-7

Cat. No.: VC18429164

Molecular Formula: C8H6INO3

Molecular Weight: 291.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71672-74-7 |

|---|---|

| Molecular Formula | C8H6INO3 |

| Molecular Weight | 291.04 g/mol |

| IUPAC Name | 2-carbamoyl-3-iodobenzoic acid |

| Standard InChI | InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13) |

| Standard InChI Key | PVJJTWJZVYDIIC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

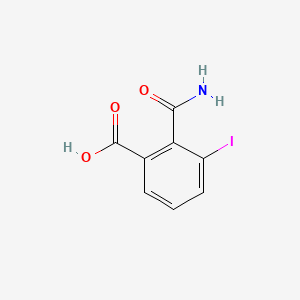

The IUPAC name of 2-(aminocarbonyl)iodobenzoic acid is 2-carbamoyl-3-iodobenzoic acid, reflecting its substitution pattern on the benzene ring. Key structural features include:

-

Iodine at the meta position relative to the carboxylic acid group.

-

Aminocarbonyl (-CONH₂) at the ortho position to iodine.

-

Carboxylic acid (-COOH) at the para position to iodine.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆INO₃ |

| Molecular Weight | 291.04 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1C(=O)N)I)C(=O)O |

| InChI Key | PVJJTWJZVYDIIC-UHFFFAOYSA-N |

| Solubility | Limited in polar solvents |

The presence of both electron-withdrawing (iodine, carboxylic acid) and electron-donating (aminocarbonyl) groups creates a polarized electronic environment, influencing reactivity in cross-coupling and condensation reactions.

Synthesis and Preparation

While explicit synthetic protocols for 2-(aminocarbonyl)iodobenzoic acid are scarce in literature, analogous compounds suggest a multi-step approach:

Halogenation of Benzoic Acid Derivatives

Iodination of 2-carbamoylbenzoic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media could introduce iodine at the meta position.

Amidation and Carboxylation

Aminocarbonyl groups are typically introduced via:

-

Schotten-Baumann Reaction: Treating iodobenzoic acid with ammonia or urea under basic conditions.

-

Carbodiimide-Mediated Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond .

Table 2: Hypothetical Synthesis Route

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Iodination | ICl, H₂SO₄, 0–5°C |

| 2 | Amidation | NH₃, DCC, THF, RT |

| 3 | Purification | Recrystallization (EtOH/H₂O) |

Challenges include regioselective iodination and avoiding over-oxidation of the aminocarbonyl group.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine atom facilitates Ullmann, Suzuki-Miyaura, and Heck reactions, enabling aryl-aryl or aryl-heteroatom bond formation. For example:

.

Condensation and Cyclization

The carboxylic acid and aminocarbonyl groups participate in:

-

Peptide Coupling: Forming amide bonds with amines.

-

Heterocycle Synthesis: Cyclizing with aldehydes to yield quinazolinones or benzoxazines .

Future Research Directions

-

Catalytic Applications: Exploring iodine’s role in photoredox or electrochemical reactions.

-

Drug Discovery: Optimizing solubility and bioavailability via ester or amide prodrugs.

-

Material Science: Incorporating into metal-organic frameworks (MOFs) for catalytic surfaces.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume